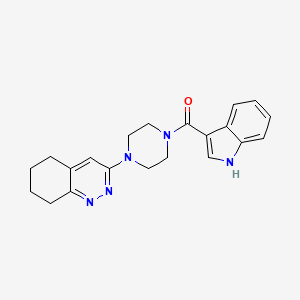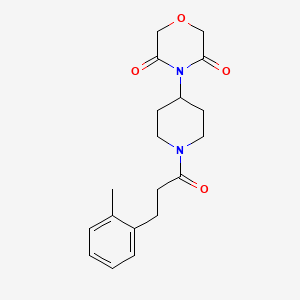
4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promise in preclinical studies as a potential treatment for various B-cell malignancies.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is related to a wide range of research focused on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. An example is the efficient synthesis of spiroheterocycles compounds, where reactions of isatins with urea and morpholinobutane-1,3-dione developed compounds with potential applications in drug development due to their structural complexity and functional group diversity (Gao et al., 2017). Additionally, studies on 2-phenylmalonpiperadide and 2-phenylmalonmorpholide have revealed insights into molecular conformations and packing arrangements, contributing to the understanding of molecular structure in drug design (Lynch, Spicer, & Mcclenaghan, 2003).
Biological Activity and Pharmacological Potential
Research into morpholine derivatives, akin to this compound, has shown significant pharmacological potential. For instance, studies on morpholine-2,5-diones have highlighted their importance in biomedical applications, including as monomers for biodegradable polymers, prodrugs of bioactive amino acids, and in drug delivery systems due to their depsipeptide analog properties and biodegradability (Vinšová, 2001). This suggests the relevance of exploring compounds like this compound for similar applications.
Antimicrobial Activity
Another crucial area of research is the investigation of antimicrobial properties. For example, the study of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, a structurally related compound, demonstrated antimicrobial activity against several bacterial strains, including Escherichia coli, indicating the potential of morpholine derivatives in developing new antimicrobial agents (Yancheva et al., 2012).
Chemical Reactivity and Interactions
Investigations into the chemical reactivity and interactions of morpholine derivatives offer insights into their potential utility in synthetic chemistry and drug development. For example, studies on the reactivity of indolylmethylium ions with morpholine demonstrate the utility of these compounds in synthesizing diverse organic molecules, potentially leading to the discovery of new therapeutic agents (Follet, Berionni, Mayer, & Mayr, 2015).
properties
IUPAC Name |
4-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14-4-2-3-5-15(14)6-7-17(22)20-10-8-16(9-11-20)21-18(23)12-25-13-19(21)24/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSBFYMERFGSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

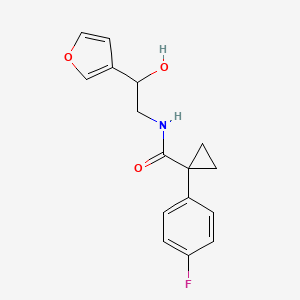
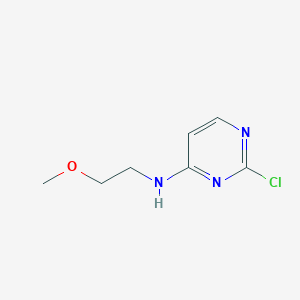
methanamine](/img/structure/B2859356.png)

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)

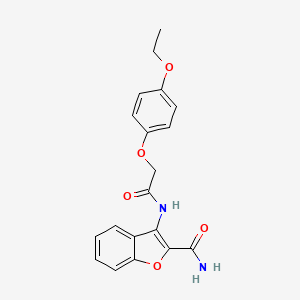
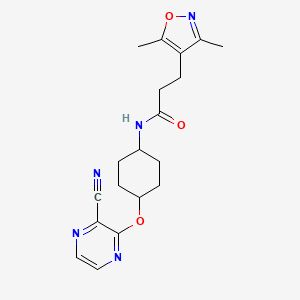
![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)
![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)
